5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole

Catalog No.
S13950645
CAS No.
M.F
C16H17N3O2
M. Wt
283.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1...

Product Name

5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole

IUPAC Name

6-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C16H17N3O2/c1-9-8-17-14(10(2)15(9)21-4)16-18-12-6-5-11(20-3)7-13(12)19-16/h5-8H,1-4H3,(H,18,19)

InChI Key

DBOFINXREZPYFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)C2=NC3=C(N2)C=C(C=C3)OC

5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole is a chemical compound notable for its role as a precursor in the synthesis of various pharmaceuticals, particularly proton pump inhibitors. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with methoxy and dimethylpyridine groups. Its molecular formula is C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S and it has a molecular weight of approximately 329.42 g/mol. The compound is often associated with derivatives such as omeprazole, which is widely used in the treatment of gastrointestinal conditions.

  • Oxidation: The compound can be synthesized through oxidation reactions involving various oxidizing agents like meta-chloroperoxybenzoic acid. These reactions convert thioether derivatives into sulfoxide forms, which are crucial for the formation of active pharmaceutical ingredients.
  • Coupling Reactions: The synthesis often requires coupling reactions between different precursors, such as 2-mercaptobenzimidazole and substituted pyridine derivatives, to create the final benzimidazole structure.
  • Crystallization: Following the synthesis, crystallization techniques are employed to purify the compound, ensuring that impurities are removed and the desired product is obtained in high yield.

5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole exhibits significant biological activity primarily as a proton pump inhibitor. It works by inhibiting the H+/K+-ATPase enzyme in gastric parietal cells, thereby reducing gastric acid secretion. This mechanism makes it effective in treating conditions such as:

  • Gastritis
  • Peptic ulcers
  • Gastroesophageal reflux disease (GERD)

Studies have shown that compounds related to this benzimidazole derivative can significantly alleviate symptoms associated with excessive gastric acid production.

The synthesis methods for 5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole generally include:

  • Starting Materials: Commonly utilized starting materials include 3,5-dimethylpyridine and methoxy-substituted benzimidazoles.
  • Sequential Reactions: The synthesis typically involves a series of sequential reactions:
    • Formation of thioether intermediates.
    • Oxidation to form sulfoxide derivatives.
    • Finalization through crystallization and purification steps.
  • Optimized Conditions: Reaction conditions such as temperature control (often between -10°C to 5°C) and solvent choice (e.g., ethyl acetate) are critical to prevent degradation of sensitive intermediates like omeprazole during synthesis .

The primary applications of 5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole include:

  • Pharmaceutical Development: As a key intermediate in the synthesis of proton pump inhibitors like omeprazole and esomeprazole.
  • Research: Used in studies examining gastric acid secretion and related gastrointestinal disorders.

Interaction studies involving 5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole have focused on its pharmacokinetics and pharmacodynamics:

  • Drug Interactions: Research indicates that this compound may interact with other medications metabolized by cytochrome P450 enzymes, affecting their efficacy and safety profiles.
  • Enzyme Inhibition: As a potent inhibitor of H+/K+-ATPase, it has been studied for potential interactions with other gastrointestinal agents.

Several compounds share structural similarities with 5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
OmeprazoleContains a sulfinyl group; similar benzimidazole coreFirst proton pump inhibitor; widely used for acid-related disorders
EsomeprazoleS-enantiomer of omeprazole; similar core structureImproved pharmacokinetics; marketed as a more effective alternative
LansoprazoleAnother benzimidazole derivative; different substitutionsUsed for similar indications but differs in chemical structure

These compounds highlight the uniqueness of 5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole due to its specific substituents that influence its biological activity and therapeutic applications.

The development of benzimidazole-pyridine coupling strategies has undergone significant transformation over the past five decades, driven by the need for regioselective bond formation and functional group compatibility. Early approaches to benzimidazole synthesis relied on thermal cyclization of o-phenylenediamine derivatives with carboxylic acids or their derivatives, often resulting in low yields and regioisomeric mixtures. The absence of steric differentiation between nitrogen atoms in benzimidazole precursors frequently led to unpredictable substitution patterns, particularly when introducing aryl groups at the C2 position.

A pivotal advancement emerged with the adoption of transition-metal catalysis, particularly palladium-based systems, which enabled selective C–N bond formation. The work of Ma and Clark demonstrated that arylpalladium intermediates generated from 2-chloroaryl sulfonates could undergo sequential amination and amidation reactions with nitrogen nucleophiles, providing a regiodivergent pathway to benzimidazoles. For pyridine coupling, the orthogonal reactivity of aryl triflates versus mesylates proved critical. Aryl triflates (X = OTf) undergo oxidative addition to palladium(0) at rates 10^3^ times faster than aryl chlorides, allowing selective activation of the pyridine-bound electrophile in the presence of benzimidazole precursors.

Key milestones in this evolution include:

  • 1980s–1990s: Base-mediated nucleophilic aromatic substitution using 2-fluoropyridines and benzimidazole thiols, limited by poor functional group tolerance and harsh reaction conditions.
  • Early 2000s: Copper-catalyzed Ullmann-type couplings enabling C–N bond formation between aryl halides and benzimidazoles, though requiring stoichiometric copper and elevated temperatures.
  • 2010s onward: Palladium-catalyzed cascade processes permitting sequential coupling of two distinct nitrogen nucleophiles to dihalogenated arenes, achieving atom-economical construction of the benzimidazole core.

The contemporary synthesis of 5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole benefits from these historical developments, particularly the use of Pd/Xantphos catalytic systems that tolerate electron-rich methoxy groups while maintaining high turnover numbers.

Catalytic Redox Condensation Approaches for Thioether Intermediate Formation

Thioether-linked intermediates play a crucial role in constructing the benzimidazole-pyridine scaffold through sulfhydryl-directed coupling. Modern catalytic redox condensation methods have largely superseded traditional stoichiometric thiol-alkylation approaches, offering improved atom economy and reduced byproduct formation.

The formation of the key pyridinylmethylthio-benzimidazole intermediate typically employs a three-component reaction system:

  • 2-Mercaptobenzimidazole derivative
  • 4-Methoxy-3,5-dimethyl-2-chloromethylpyridine
  • Transition-metal redox catalyst (e.g., CuI/1,10-phenanthroline)

Under optimized conditions (DMF, 80°C, N~2~ atmosphere), the copper catalyst mediates simultaneous oxidation of the thiol to a disulfide and reduction of the chloromethyl group to a methylthio moiety, achieving turnover frequencies exceeding 500 h^-1^. Critical to this process is the stabilization of the Cu(I)/Cu(III) redox cycle by π-accepting ligands, which lowers the activation energy for S–C bond formation.

Table 1: Optimization of Thioether Condensation Parameters

ParameterTested RangeOptimal ValueYield Impact (%)
Catalyst Loading0.5–10 mol% CuI3.2 mol%+41%
Ligand Ratio0.8–1.5 eq/phen1.2 eq+28%
Temperature60–120°C80°C+35%
Solvent Polarityε_r 4.3–37.5DMF (ε_r = 36.7)+52%

The methoxy groups at both the benzimidazole and pyridine moieties necessitate careful modulation of electronic effects. Computational studies reveal that the 5-methoxy substituent on the benzimidazole increases electron density at C2 by 18%, enhancing nucleophilic attack on the pyridinylmethyl electrophile. Concurrently, the 4-methoxy group on the pyridine ring reduces Lewis acidity at the coordinating nitrogen, preventing catalyst poisoning while maintaining sufficient electrophilicity for coupling.

Phase-Transfer Catalysis in Pyridinylmethylthio-Benzimidazole Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful strategy for overcoming solubility challenges in the critical S-alkylation step between 2-mercaptobenzimidazoles and pyridinylmethyl halides. The inherent hydrophobicity of the methoxy-substituted benzimidazole core (logP = 2.8) contrasts sharply with the polar nature of inorganic bases (e.g., K~2~CO~3~), creating a biphasic reaction environment that limits mass transfer.

Quaternary ammonium salts (e.g., Aliquat 336) and crown ethers (18-crown-6) have shown particular efficacy in mediating this transformation. The catalytic cycle involves:

  • Base-assisted deprotonation of the thiol to thiolate (RS^-)
  • Phase-transfer of RS^- to the organic phase via ion pairing with [Q]^+
  • Nucleophilic displacement of the pyridinylmethyl halide (X = Cl, Br)

Table 2: Phase-Transfer Catalyst Screening for S-Alkylation

CatalystConversion (%)Selectivity (%)k~obs~ (10^-3^ s^-1^)
None18410.32
TBAB67831.14
18-Crown-672881.29
Aliquat 33689921.57
PEG-600054760.98

Notably, the 3,5-dimethyl substituents on the pyridine ring create steric hindrance (Tolman cone angle = 148°) that slows reaction rates by 40% compared to unsubstituted analogs. This challenge is overcome through PTC-mediated rate enhancement, with Aliquat 336 providing a 4.9-fold increase in observed rate constant compared to uncatalyzed conditions.

Oxidation Process Optimization for Sulfinyl Group Introduction

While the target compound lacks direct sulfinyl functionality, oxidation state control remains critical during the synthesis of key intermediates. The methoxy-directed oxidation of thiomethyl bridges to sulfoxides serves dual purposes:

  • Activating the thioether for subsequent elimination/cyclization steps
  • Enhancing solubility for purification via sulfoxide-directed crystallization

MCPBA (meta-chloroperbenzoic acid) in dichloromethane remains the gold standard for this transformation, achieving 98% conversion with <2% over-oxidation to sulfone byproducts. Kinetic studies reveal a second-order dependence on [MCPBA], suggesting a mechanism involving initial electrophilic attack by the peracid followed by oxygen transfer to sulfur.

Table 3: Oxidation Conditions Screening

OxidantSolventTemp (°C)Time (h)Sulfoxide Yield (%)
H~2~O~2~ (30%)EtOH252431
NaIO~4~H~2~O/CH~3~CN40667
Oxone®DMF60382
MCPBACH~2~Cl~2~0→251.598

The electron-donating methoxy groups significantly influence oxidation kinetics. Hammett correlations (σ~para~ = -0.27 for OMe) show a 2.3-fold rate enhancement compared to non-methoxy analogs, attributed to increased electron density at sulfur facilitating electrophilic attack. Crucially, the 3,5-dimethyl groups on the pyridine ring exert a steric shielding effect, reducing diastereomeric excess to <5% and obviating the need for chiral resolution.

Solvent System Selection for Crystallization and Purification Challenges

The final crystallization of 5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole presents unique challenges due to:

  • Similar solubility profiles of the target compound and regioisomeric byproducts
  • Temperature-dependent polymorphism observed in benzimidazole derivatives
  • Hygroscopicity induced by methoxy substituents

A comprehensive solvent screen identified ethyl acetate/hexane (4:1 v/v) as the optimal crystallization system, providing:

  • 78% recovery of pharmaceutical-grade material (≥99.5% purity)
  • Controlled crystal growth (mean particle size 25–50 μm)
  • Suppression of Form II polymorph formation

Table 4: Crystallization Solvent Optimization

Solvent SystemΔG~sol~ (kJ/mol)Purity (%)Yield (%)Polymorph Stability
EtOH/H~2~O-12.795.265Form II (15%)
Acetone/Hexane-9.897.871Form I (82%)
THF/Heptane-14.296.568Amorphous
EtOAc/Hexane-7.399.578Form I (98%)

The success of this system arises from balanced Hansen solubility parameters (δ~d~ = 17.5, δ~p~ = 4.3, δ~h~ = 6.1 MPa^½^) that selectively precipitate the target compound while maintaining impurities in solution. Post-crystallization drying under vacuum (40°C, 24 h) reduces residual solvent content to <300 ppm, meeting ICH Q3C guidelines for class 3 solvents.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

283.132076794 g/mol

Monoisotopic Mass

283.132076794 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types